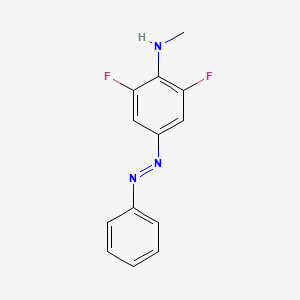
2,6-difluoro-N-methyl-4-phenyldiazenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-methyl-4-phenyldiazenylaniline is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and a phenyldiazenyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-methyl-4-phenyldiazenylaniline typically involves the diazotization of 2,6-difluoroaniline followed by coupling with N-methylaniline. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of N-methylaniline in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-methyl-4-phenyldiazenylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,6-Difluoro-N-methyl-4-phenyldiazenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe or dye.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-methyl-4-phenyldiazenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, its photoactive properties can be harnessed to control molecular switches in response to light .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: Lacks the phenyldiazenyl and N-methyl groups.
N-Methylaniline: Lacks the difluoro and phenyldiazenyl groups.
4-Phenyldiazenylaniline: Lacks the difluoro and N-methyl groups.
Uniqueness
2,6-Difluoro-N-methyl-4-phenyldiazenylaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and the phenyldiazenyl group enhances its potential for use in photoactive materials and as a versatile intermediate in organic synthesis.
Properties
CAS No. |
3743-99-5 |
|---|---|
Molecular Formula |
C13H11F2N3 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2,6-difluoro-N-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C13H11F2N3/c1-16-13-11(14)7-10(8-12(13)15)18-17-9-5-3-2-4-6-9/h2-8,16H,1H3 |
InChI Key |
VZGZLQJLFUOMCL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1F)N=NC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14166269.png)
![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)

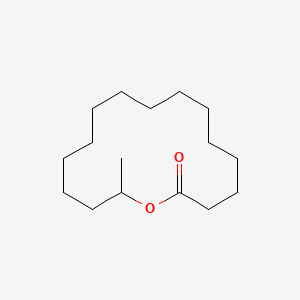
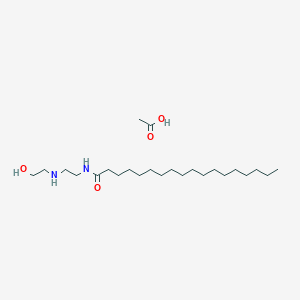
![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
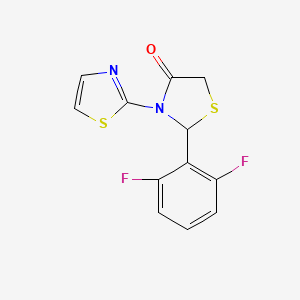
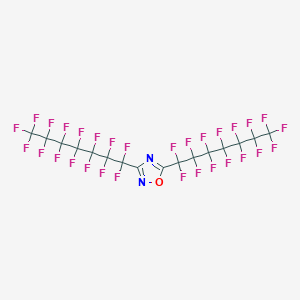

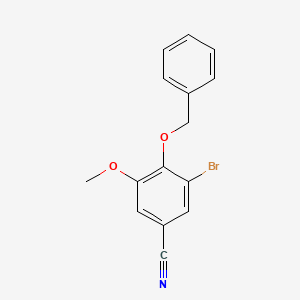
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
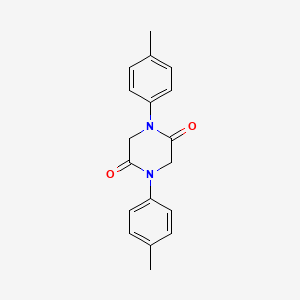
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
